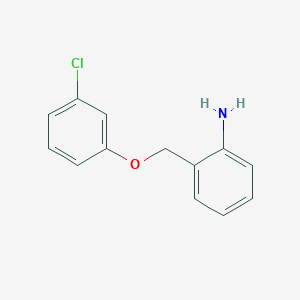

2-((3-Chlorophenoxy)methyl)aniline

Description

2-((3-Chlorophenoxy)methyl)aniline is a substituted aniline derivative featuring a chlorophenoxy methyl group at the ortho position of the aromatic amine. The compound’s structure combines the electron-donating properties of the aniline group with the electron-withdrawing effects of the chlorine atom and the ether linkage. This unique arrangement influences its physicochemical properties, such as solubility, stability, and reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No. |

95539-64-3 |

|---|---|

Molecular Formula |

C13H12ClNO |

Molecular Weight |

233.69 g/mol |

IUPAC Name |

2-[(3-chlorophenoxy)methyl]aniline |

InChI |

InChI=1S/C13H12ClNO/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8H,9,15H2 |

InChI Key |

WKIFPCHNSIXPFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC(=CC=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorophenoxy)methyl)aniline typically involves the reaction of 3-chlorophenol with formaldehyde and aniline. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-chlorophenol is replaced by the aniline group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the reaction and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 2-((3-Chlorophenoxy)methyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-((3-Chlorophenoxy)methyl)aniline undergoes various chemical reactions including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-((3-Chlorophenoxy)methyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3-Chlorophenoxy)methyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

a) Chlorophenoxy vs. Trifluoromethyl Groups

- 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (C₁₄H₁₂NO₂F₃): The trifluoromethyl group (-CF₃) is a strong electron-withdrawing substituent, significantly increasing the acidity of the aniline NH₂ group compared to the chlorophenoxy moiety in the target compound. This enhances reactivity in electrophilic substitution reactions. The methoxy group further modulates solubility, as evidenced by its slight solubility in chloroform and methanol .

- Its molecular weight (315.72 g/mol) exceeds that of 2-((3-Chlorophenoxy)methyl)aniline (estimated ~247.7 g/mol), suggesting differences in bioavailability .

b) Chlorophenoxy vs. Biphenyl Systems

- 4-(3-Chlorophenyl)aniline (C₁₂H₁₀ClN): The biphenyl structure introduces extended conjugation, increasing UV absorption and stability. However, the lack of an ether linkage reduces polarity, impacting solubility in polar solvents like DMSO or methanol .

Steric Considerations in Bulky Derivatives

- Its molecular weight (247.72 g/mol) is comparable to the target compound, but the bulky substituents may limit membrane permeability in biological systems .

- 3-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}aniline (C₁₄H₁₁ClF₃NO): The trifluoromethoxy (-OCF₃) group adds both steric bulk and electron-withdrawing effects, which could enhance thermal stability but reduce solubility in aqueous media .

Physicochemical and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.